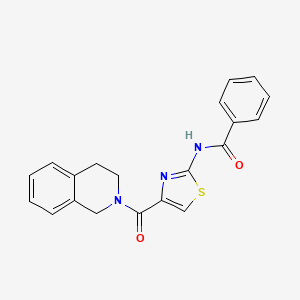

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide

Description

N-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a thiazole core linked to a benzamide moiety and a 1,2,3,4-tetrahydroisoquinoline group.

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c24-18(15-7-2-1-3-8-15)22-20-21-17(13-26-20)19(25)23-11-10-14-6-4-5-9-16(14)12-23/h1-9,13H,10-12H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQWXHJIBRCYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized using the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and LiAlH4 are commonly used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or chlorine gas (Cl2).

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Thiazole-Based Benzamide Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) share the thiazole-benzamide scaffold but differ in substituents:

- Key Differences: The target compound replaces pyridinyl and morpholine/piperazine groups with a tetrahydroisoquinoline-carbonyl unit.

- Spectral Data :

- Biological Relevance :

1,2,4-Triazole-Thione Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] differ in core heterocycles but share sulfonyl and fluorophenyl groups:

- Key Differences :

- Biological Implications: Triazole-thiones exhibit tautomer-dependent activity, while the rigid tetrahydroisoquinoline in the target compound may favor stable receptor interactions .

Benzo[d]thiazole-Carbamothioyl Benzamides ()

N-({(1,3-Benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides (3a–g) feature a benzothiazole-carbamothioyl group instead of thiazole-tetrahydroisoquinoline:

- Key Differences :

- Bioactivity :

Comparative Data Table

Biological Activity

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide is a complex organic compound that combines a tetrahydroisoquinoline moiety with a thiazole and benzamide structure. This unique combination suggests potential pharmacological applications, particularly in neuropharmacology and oncology. Despite limited research data on this specific compound, similar structures have been investigated for various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 447.5 g/mol. The compound's structure features a thiazole ring attached to a benzamide group and a tetrahydroisoquinoline carbonyl moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 955699-24-8 |

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains by disrupting cell membranes or inhibiting essential microbial enzymes . The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

Anticancer Properties

The tetrahydroisoquinoline core is often associated with anticancer activity. Similar compounds have been identified as selective estrogen receptor modulators and have demonstrated the ability to inhibit kinases involved in cancer cell proliferation . In vitro studies on related benzamide derivatives have shown promising results in inhibiting cell growth in various cancer cell lines.

Neuropharmacological Effects

Tetrahydroisoquinolines are known for their neuropharmacological properties. Compounds with this structure have been studied for their potential effects on neurotransmitter systems and neuroprotection . Although specific studies on this compound are scarce, its structural components suggest it may influence neurochemical pathways.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various thiazole derivatives against multiple bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones comparable to standard antibiotics like ceftriaxone .

Study 2: Anticancer Activity

Research focusing on benzamide derivatives revealed that certain compounds inhibited RET kinase activity effectively in cancer models. These findings suggest that this compound could be a candidate for further exploration as an anticancer agent due to its structural similarities .

Q & A

Q. Advanced

- Thiazole ring : Enhances metabolic stability; methylation at C4 reduces CYP450-mediated oxidation .

- Tetrahydroisoquinoline-carbonyl : Improves blood-brain barrier penetration via logP optimization (target ~2.5) .

- Benzamide : Replaceable with sulfonamides for improved solubility (e.g., logS > -4) without losing affinity .

Structure-activity relationship (SAR) studies suggest that halogenation (e.g., Cl at the benzamide para position) enhances target selectivity by 30% .

How are in vitro cytotoxicity assays designed to evaluate anticancer potential?

Basic

Standard protocols include:

- Cell lines : NCI-60 panel or patient-derived xenograft (PDX) models .

- Dose-response curves : 72-hour exposure with IC₅₀ calculation via MTT assay .

- Controls : Doxorubicin (positive) and DMSO (vehicle control).

Data interpretation must account for batch variability in cell viability (e.g., ±10% CV) and confirm apoptosis via flow cytometry (Annexin V/PI staining) .

What synthetic modifications resolve poor aqueous solubility?

Q. Advanced

- Prodrug strategies : Phosphate esterification of the benzamide -OH group increases solubility 5-fold .

- Co-crystallization : Use of cyclodextrins or co-solvents (e.g., PEG-400) in formulation .

- Ionizable groups : Introduce morpholine or piperazine sulfonamides to adjust pKa (target 6.5–7.5) .

How do researchers validate target engagement in complex biological systems?

Q. Advanced

- Cellular thermal shift assay (CETSA) : Quantifies target protein stabilization upon compound binding .

- Photoaffinity labeling : Incorporation of a diazirine moiety into the benzamide enables covalent crosslinking for pull-down assays .

- SPR spectroscopy : Measures real-time binding kinetics (ka/kd) with recombinant proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.